molecular formula C6H4ClIO B1586210 2-Chloro-5-iodophenol CAS No. 289039-26-5

2-Chloro-5-iodophenol

Cat. No. B1586210
M. Wt: 254.45 g/mol
InChI Key: NNZXUSFOILSDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodophenol is a compound with the molecular formula C6H4ClIO. It has a molecular weight of 254.45 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-iodophenol is 1S/C6H4ClIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H . This indicates the presence of a chlorine atom at the second position and an iodine atom at the fifth position on the phenol ring.


Physical And Chemical Properties Analysis

2-Chloro-5-iodophenol is a solid at room temperature .

Scientific Research Applications

Oxidative Dearomatization in Organic Chemistry

  • Application : 2-Chloro-5-iodophenol can be used in the oxidative dearomatization of phenols and anilines, forming cyclohexa-2,4-dienone derivatives and ortho-quinol imines, contributing to advancements in organic synthesis (Quideau et al., 2005).

Spectroscopy and Structural Analysis

  • Application : The compound aids in the study of structures and infrared spectra of phenolic radicals, providing insights into the stability and behavior of related molecules (Nagata et al., 2004).

Environmental Applications

  • Analysis : It plays a role in flavor profile analysis and detection of iodinated disinfection byproducts in water, contributing to the safety and quality of drinking water, especially in closed environments like spacecraft (Dietrich et al., 1999).
  • Degradation : 2-Chloro-5-iodophenol is significant in the study of the degradation of phenolic compounds in water treatment, helping understand the processes involved in the removal of harmful pollutants (Sreekanth et al., 2009).

Health and Safety

  • Toxicity Reduction : Its interaction with other substances, like chlorine, is studied for reducing acute toxicity, which is crucial for ensuring safe drinking water and understanding the behavior of various disinfection byproducts (Wang et al., 2021).

Analytical Chemistry

  • Detection : The compound is used in advanced methods for detecting iodophenols in various water samples, highlighting its importance in environmental monitoring and public health (Wuilloud et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZXUSFOILSDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364911
Record name 2-chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodophenol

CAS RN

289039-26-5
Record name 2-chloro-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-4-iodo-2-methoxybenzene (1.34 g, 5 mmol) in dichloromethane was dropped under ice cooling a solution of 0.91M boron tribromide in dichloromethane (6.6 ml, 6.00 mmol) and the mixture was reacted for 1 hour under ice cooling and then for 3 days at room temperature. To the mixture was added an aqueous sodium hydrogencarbonate solution and then the mixture was acidified with concentrated hydrochloric acid, followed by extraction with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was removed and purified with silica gel chromatography (hexane:ethyl acetate, 10:1) to give the subject compound (1.11 g, 87%) as white crystals.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-iodophenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodophenol
Reactant of Route 3
2-Chloro-5-iodophenol
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-iodophenol
Reactant of Route 5
2-Chloro-5-iodophenol
Reactant of Route 6
2-Chloro-5-iodophenol

Citations

For This Compound
3
Citations
AN Dinh - 2020 - search.proquest.com
The functionalization of arenes and heterocycles via direct CH activation is a valuable tool in medicinal chemistry as it allows for the manipulation of a diversity of complex structures …
Number of citations: 4 search.proquest.com
SM Maddox - 2018 - search.proquest.com
Atropisomerism represents a form of chirality that is often swept under the rug in medicinal chemistry and drug development. Nonetheless, our lab has demonstrated that atropisomerism …
Number of citations: 2 search.proquest.com
B Akman - 2021 - search.proquest.com
… In acidic conditions, 2-chloro-5-iodophenol (84) was synthesized by having an diazonium salt intermediate provided by NaNO2 by a method that was designed by Kikuchi. Under inert …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.